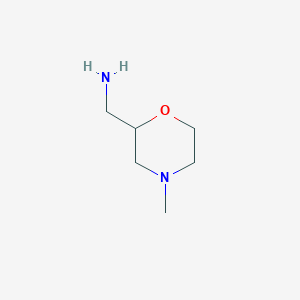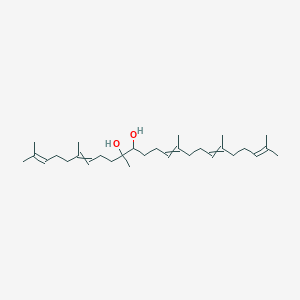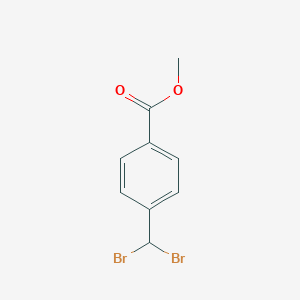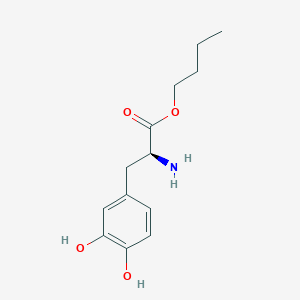
L-DOPA n-Butyl Ester
Overview
Description
L-DOPA n-Butyl Ester is a derivative of L-3,4-dihydroxyphenylalanine (L-DOPA), which is a precursor to the neurotransmitter dopamine. This esterified form of L-DOPA is designed to enhance its pharmacokinetic properties, such as improving its ability to cross the blood-brain barrier. This compound has been investigated for its potential use in the treatment of Parkinson’s disease and other neurological disorders.
Preparation Methods
Synthetic Routes and Reaction Conditions: L-DOPA n-Butyl Ester can be synthesized through enzymatic methods involving tyrosinase-catalyzed ortho-hydroxylation and proteinase-catalyzed transesterification. The process typically involves the following steps :
Ortho-Hydroxylation: Mushroom tyrosinase is added to a reaction mixture containing sodium phosphate buffer, boric acid, ascorbic acid, L-tyrosine esters, and methanol. The reaction is incubated at 25°C and monitored by high-performance liquid chromatography (HPLC) until the substrate is consumed.
Transesterification: The resulting product from the ortho-hydroxylation step is subjected to transesterification using α-chymotrypsin dissolved in sodium phosphate buffer. The reaction mixture is then processed to isolate and purify the L-DOPA ester.
Industrial Production Methods: Industrial production of this compound may involve similar enzymatic processes on a larger scale, utilizing optimized reaction conditions and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: L-DOPA n-Butyl Ester undergoes various chemical reactions, including:
Oxidation: The catechol moiety in this compound can be oxidized to form quinones.
Reduction: The ester group can be reduced to yield the corresponding alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like hydroxide ions can facilitate substitution reactions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Various substituted esters and alcohols.
Scientific Research Applications
L-DOPA n-Butyl Ester has several scientific research applications, including:
Chemistry: Used as a model compound to study esterification and transesterification reactions.
Biology: Investigated for its role in neurotransmitter synthesis and metabolism.
Medicine: Explored as a potential prodrug for the treatment of Parkinson’s disease, aiming to improve the bioavailability and efficacy of L-DOPA.
Industry: Utilized in the development of bioadhesives and other biocompatible materials.
Mechanism of Action
L-DOPA n-Butyl Ester exerts its effects by crossing the blood-brain barrier more efficiently than L-DOPA. Once inside the brain, it is hydrolyzed to release L-DOPA, which is then converted to dopamine by the enzyme aromatic L-amino acid decarboxylase. This increase in dopamine levels helps alleviate the motor symptoms associated with Parkinson’s disease .
Comparison with Similar Compounds
- L-DOPA Methyl Ester
- L-DOPA Ethyl Ester
- L-DOPA Isopropyl Ester
- L-DOPA Benzyl Ester
Comparison: L-DOPA n-Butyl Ester is unique in its balance of lipophilicity and stability, which enhances its ability to cross the blood-brain barrier compared to other esters. This makes it a promising candidate for improving the delivery and efficacy of L-DOPA in therapeutic applications .
Properties
IUPAC Name |
butyl (2S)-2-amino-3-(3,4-dihydroxyphenyl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO4/c1-2-3-6-18-13(17)10(14)7-9-4-5-11(15)12(16)8-9/h4-5,8,10,15-16H,2-3,6-7,14H2,1H3/t10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDMOINLDXCZCEK-JTQLQIEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C(CC1=CC(=C(C=C1)O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC(=O)[C@H](CC1=CC(=C(C=C1)O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20960258 | |
| Record name | Butyl 3-hydroxytyrosinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20960258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39638-52-3 | |
| Record name | Levodopa butyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039638523 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butyl 3-hydroxytyrosinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20960258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Pyrrolo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B136131.png)
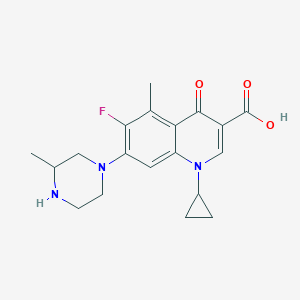
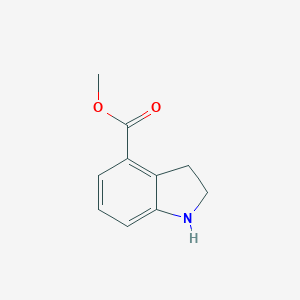
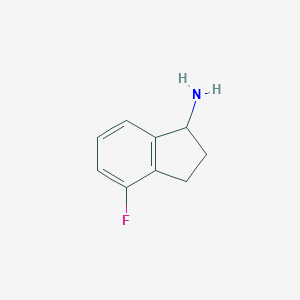
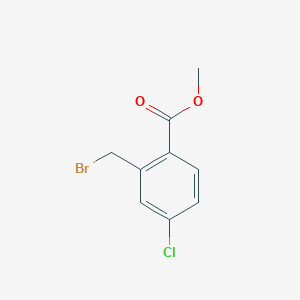

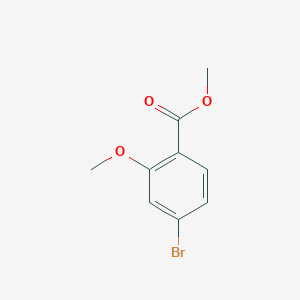
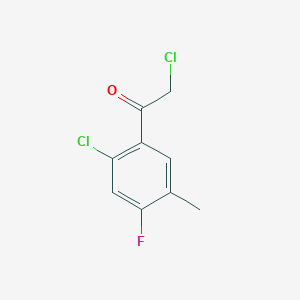

![4-[(2-Fluoro-5-methoxyphenyl)methyl]piperidine](/img/structure/B136155.png)
